![molecular formula C24H20N2O B12899753 2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one CAS No. 61185-87-3](/img/structure/B12899753.png)
2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol typically involves the condensation of 2-phenylpropylideneamine with 2-phenylquinolin-4-ol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-Phenylquinoline: Similar structure but lacks the imine group, leading to different reactivity and biological properties.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, making it more reactive in certain chemical reactions.
Uniqueness
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is unique due to the presence of both the imine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic and medicinal chemistry .
特性
CAS番号 |
61185-87-3 |
|---|---|
分子式 |
C24H20N2O |
分子量 |
352.4 g/mol |
IUPAC名 |
2-phenyl-6-(2-phenylpropylideneamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C24H20N2O/c1-17(18-8-4-2-5-9-18)16-25-20-12-13-22-21(14-20)24(27)15-23(26-22)19-10-6-3-7-11-19/h2-17H,1H3,(H,26,27) |
InChIキー |
GWGNEZPARJSGFH-UHFFFAOYSA-N |
正規SMILES |
CC(C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


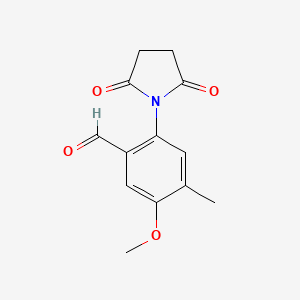
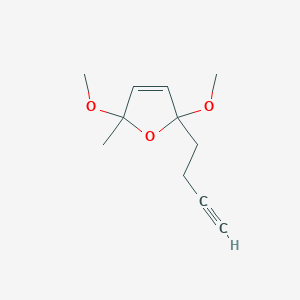

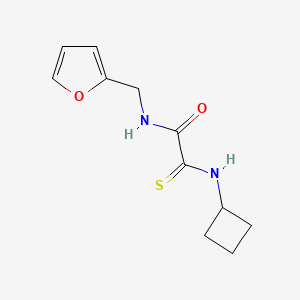
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)

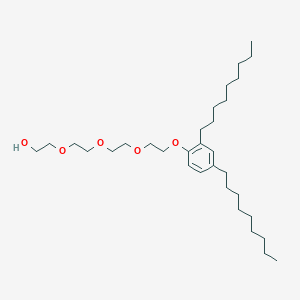
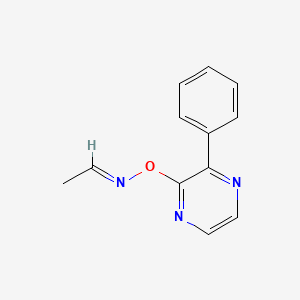
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)


![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
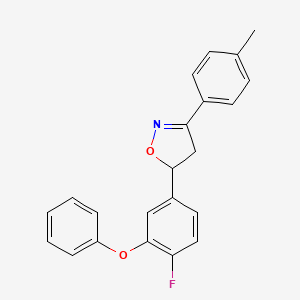
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
